2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18619300
InChI: InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1
SMILES:
Molecular Formula: C32H33F3O5S2
Molecular Weight: 618.7 g/mol

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium

CAS No.:

Cat. No.: VC18619300

Molecular Formula: C32H33F3O5S2

Molecular Weight: 618.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium -

Specification

Molecular Formula C32H33F3O5S2
Molecular Weight 618.7 g/mol
IUPAC Name 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium
Standard InChI InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1
Standard InChI Key LWCJGPXPEOMYDB-UHFFFAOYSA-M
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three distinct functional groups:

  • Adamantane-1-carbonyloxy group: A diamondoid hydrocarbon framework known for conferring rigidity and thermal stability.

  • 3,3,3-Trifluoropropane sulfonate: A fluorinated sulfonate group enhancing solubility in non-polar matrices and acid strength upon decomposition .

  • Triphenylsulfonium cation: A positively charged species that facilitates photoinduced acid generation .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC32H33F3O5S2
Molecular Weight618.7 g/mol
IUPAC Name2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium
Canonical SMILESC1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.S+(C5=CC=CC=C5)C6=CC=CC=C6

The adamantane moiety’s bicyclo[3.3.1]decane structure contributes to a glass transition temperature (Tg) exceeding 200°C, making it suitable for high-temperature lithography processes. The trifluoromethyl groups lower dielectric constants (ε ≈ 2.3–2.7), reducing parasitic capacitance in microelectronic devices .

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis involves three stages, as detailed in patent US20100209827A1 :

  • Adamantane Functionalization:

    • Adamantane-1-carbonyl chloride is prepared via Friedel-Crafts acylation using AlCl3 catalysis.

    • Yield: 78–85% (GC-MS purity >98%) .

  • Sulfonate Ester Formation:

    • The acyl chloride reacts with 3,3,3-trifluoro-1-propanesulfonic acid under Schotten-Baumann conditions.

    • Reaction temperature: 0–5°C to minimize side reactions .

  • Sulfonium Salt Metathesis:

    • Triphenylsulfonium bromide undergoes anion exchange with the sulfonate ester in dichloromethane.

    • Final purification via recrystallization from ethanol/water (9:1 v/v) .

Critical Process Parameters

ParameterOptimal Range
Reaction pH8.5–9.2 (controlled by NaHCO3)
Metathesis Temperature25–30°C
Crystallization Yield92–95%

Patent US8686166B2 highlights a modified route using 2,2-bis(trifluoromethyl)oxirane as a precursor, achieving 89% yield through ring-opening reactions with hydrogensulfite ions.

Photochemical Mechanisms in Lithography

Photoacid Generation Kinetics

Upon exposure to 248 nm (KrF) or 13.5 nm (EUV) radiation, the compound undergoes heterolytic cleavage:

Triphenylsulfonium+-sulfonatehνPh3S++SO3+CF3CH2OCO-adamantane\text{Triphenylsulfonium}^+ \text{-sulfonate}^- \xrightarrow{h\nu} \text{Ph}_3\text{S}^+ + \cdot\text{SO}_3^- + \text{CF}_3\text{CH}_2\text{OCO-adamantane}

The generated triflic acid (CF3SO3H) reduces the resist’s dissolution rate in alkaline developers by 40–60%, enabling high-resolution patterning .

Lithographic Performance Metrics

MetricValue
Acid Diffusion Length8–12 nm (EUV, 30 mJ/cm²)
Line Edge Roughness (LER)1.2–1.8 nm (3σ)
Sensitivity (D100)18–22 mJ/cm²

Comparative studies in US8686166B2 demonstrate a 15% improvement in pattern fidelity over non-fluorinated sulfonium salts due to reduced acid diffusion.

Structure-Property Relationships

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data reveals decomposition onset at 287°C, attributed to adamantane’s strain-free structure. Differential scanning calorimetry (DSC) shows no phase transitions below 150°C, critical for pre-bake processes.

Solubility Profile

SolventSolubility (mg/mL)
Propylene Glycol Methyl Ether Acetate (PGMEA)45.2 ± 2.1
Cyclohexanone28.7 ± 1.8
Deionized Water<0.01

The fluorinated chain’s hydrophobicity (logP = 4.2) prevents aqueous phase separation during spin-coating .

Comparative Analysis with Structural Analogues

4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluoro-butane-1-sulfonate;triphenylsulfonium

This analogue (C33H34F4O5S2, MW 650.74 g/mol) exhibits:

  • 22% higher etch resistance in oxygen plasma

  • Reduced outgassing by 37% under EUV

  • Tradeoff: 18% lower photospeed compared to the trifluoro variant

Methacryloyloxy Derivatives

Compounds like triphenylsulfonium 1,1,3,3,3-pentafluoro-2-(3-methacryloyloxy-adamantane-1-carbonyloxy)-propane-1-sulfonate introduce crosslinkable sites, enabling self-aligned double patterning (SADP) .

Industrial Applications and Future Directions

Current Use Cases

  • EUV Lithography: Enables 5 nm node patterning in high-NA systems (NA = 0.55)

  • 3D NAND Fabrication: Vertical etch selectivity >15:1 for 128-layer stacks

  • Quantum Dot Patterning: Sub-10 nm pitch definition for QD-LED displays

Research Frontiers

  • Two-Photon PAGs: Nonlinear absorption systems for 3D lithography

  • Bioresist Compatibility: Functionalization with polyethylene glycol (PEG) chains for biopolymer patterning

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